molecular formula C27H38O8 B1228702 delta(1)-Tetrahydrocannabinol glucuronide CAS No. 62726-09-4

delta(1)-Tetrahydrocannabinol glucuronide

Katalognummer: B1228702
CAS-Nummer: 62726-09-4
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: GZHCUDQECQZMHU-PYOWHVGDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound delta(1)-Tetrahydrocannabinol glucuronide is a complex organic molecule with a unique structure It features a benzo[c]chromene moiety linked to a pentyloxane ring system, which is further substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of delta(1)-Tetrahydrocannabinol glucuronide involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[c]chromene core, followed by the construction of the pentyloxane ring and subsequent functionalization. Typical reaction conditions involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may serve as a probe for studying biological processes. Its functional groups can interact with biomolecules, providing insights into enzyme mechanisms and cellular pathways.

Medicine

In medicine, the compound has potential therapeutic applications. Its structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its functional groups can be modified to tailor its physical and chemical characteristics for specific applications.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular functions. The specific pathways involved depend on the functional groups present in the compound and their ability to bind to target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzo[c]chromene derivatives and pentyloxane analogs. These compounds share structural features with delta(1)-Tetrahydrocannabinol glucuronide but differ in the nature and position of their functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

Delta(1)-Tetrahydrocannabinol glucuronide (Δ(1)-THC-Glc) is a significant metabolite of delta(9)-tetrahydrocannabinol (Δ(9)-THC), the primary psychoactive compound in cannabis. Understanding the biological activity of Δ(1)-THC-Glc is crucial for elucidating its pharmacokinetics, effects on human physiology, and implications in drug testing. This article synthesizes findings from various studies to provide a comprehensive overview of Δ(1)-THC-Glc's biological activity.

Metabolism and Formation

Δ(1)-THC undergoes phase I metabolism, primarily converting into 11-hydroxy-Δ(9)-THC (11-OH-THC), which is psychoactive, and subsequently into Δ(9)-THC-COOH, which is non-psychoactive. During phase II metabolism, these compounds are further glucuronidated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT1A10, leading to the formation of Δ(1)-THC-Glc and its various metabolites .

Key Findings on Glucuronidation

  • Metabolite Identification : Studies have identified multiple glucuronide forms of Δ(9)-THC, including both alcoholic and phenolic glucuronides. The predominant metabolite identified in vivo was 11-OH-Δ(9)-THC-Glc .
  • Enzymatic Activity : UGTs play a critical role in the glucuronidation process. Variations in UGT gene polymorphisms can significantly affect the metabolism rates of THC and its metabolites .

Pharmacokinetics

The pharmacokinetics of Δ(1)-THC-Glc are characterized by its stability and detection in biological matrices such as blood and urine. Studies indicate that glucuronides tend to be more stable than their parent compounds, providing a reliable marker for recent cannabis use .

Parameter Value
Maximum Concentration (μg/L)59.7 (post-smoking)
Elimination Half-Life (days)6.8 (heavy users)
Detection RateHigher post-cannabis use

Case Studies

Several case studies have explored the implications of Δ(1)-THC-Glc in clinical settings:

  • Study on Heavy Smokers : A study involving heavy cannabis smokers reported significantly higher concentrations of Δ(1)-THC-Glc compared to occasional users, suggesting a dose-dependent relationship with cannabis consumption .
  • Controlled Administration : In controlled settings, participants exhibited varying molar ratios of glucuronides to free cannabinoids, indicating differences in metabolic response based on usage patterns .

Research indicates that Δ(1)-THC-Glc may exert its effects through several mechanisms:

  • Interaction with Cannabinoid Receptors : Although primarily acting through non-specific interactions with cellular membranes, there is evidence suggesting that Δ(1)-THC may also interact with cannabinoid receptors, influencing neurotransmitter release and immune responses .
  • Impact on Immune Function : THC has been shown to modulate immune responses, potentially affecting lymphocyte function and viral replication in certain contexts . This immunomodulatory effect could be relevant for understanding THC's therapeutic potential.

Stability and Detection

The stability of Δ(1)-THC-Glc in blood samples is a critical factor for drug testing and forensic analysis. Research has shown that while some cannabinoids degrade over time, Δ(1)-THC-Glc remains stable under controlled conditions for extended periods .

Eigenschaften

IUPAC Name

(2S,3R,4S,5R,6S)-2-[[(6aR,10aR)-9-methyl-6a,10a-dihydro-6H-benzo[c]chromen-1-yl]oxy]-6-(1-hydroxy-1-methoxyethyl)-4-pentyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O8/c1-5-6-7-13-27(31)22(28)24(26(3,30)32-4)35-25(23(27)29)34-20-10-8-9-19-21(20)18-14-16(2)11-12-17(18)15-33-19/h8-12,14,17-18,22-25,28-31H,5-7,13,15H2,1-4H3/t17-,18+,22+,23-,24-,25+,26?,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHCUDQECQZMHU-PYOWHVGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1(C(C(OC(C1O)OC2=CC=CC3=C2C4C=C(C=CC4CO3)C)C(C)(O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@]1([C@@H]([C@H](O[C@H]([C@@H]1O)OC2=CC=CC3=C2[C@@H]4C=C(C=C[C@H]4CO3)C)C(C)(O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62726-09-4
Record name delta(1)-Tetrahydrocannabinol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062726094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.